molecular formula C9H17ClN2O B3014975 2,8-Diazaspiro[5.5]undecan-3-one;hydrochloride CAS No. 2375262-57-8

2,8-Diazaspiro[5.5]undecan-3-one;hydrochloride

Cat. No. B3014975
CAS RN: 2375262-57-8
M. Wt: 204.7
InChI Key: AXBCHDUYRAWXKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,8-Diazaspiro[5.5]undecan-3-one;hydrochloride” is a chemical compound with the CAS Number: 2375262-57-8 . It has a molecular weight of 204.7 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, “1-Thia-4,8-Diazaspiro[4.5]Decan-3-One Derivatives”, was synthesized via one-pot three-component condensation . This might provide some insight into potential synthesis methods for “this compound”.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H16N2O.ClH/c12-8-2-4-9(7-11-8)3-1-5-10-6-9;/h10H,1-7H2,(H,11,12);1H . This code provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Antagonists in Chemokine-Mediated Diseases 2,8-Diazaspiro[5.5]undecan-3-one derivatives, specifically as CCR8 antagonists, have been identified for their potential in treating chemokine-mediated diseases. This includes significant applications in respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Chronic Kidney Disease Treatment In the context of chronic kidney diseases, certain derivatives of 2,8-Diazaspiro[5.5]undecan-3-one have shown promising results. These derivatives have been noted for their potent inhibitory activity against soluble epoxide hydrolase, contributing to their effectiveness in orally administered treatments for chronic kidney conditions (Kato et al., 2014).

Synthesis and Bioactivity The compound has been a focus in synthesizing various derivatives with potential therapeutic applications. These derivatives are explored for treating diverse conditions such as obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders (Blanco‐Ania et al., 2017).

Antihypertensive Applications Certain derivatives of 2,8-Diazaspiro[5.5]undecan-3-one have been investigated for their antihypertensive properties. These studies have focused on understanding their mechanism of action, particularly in relation to alpha 1-adrenoceptor blockade (Clark et al., 1983).

GABA Type A Receptor Antagonists The compound's derivatives have been studied as γ-aminobutyric acid type A receptor (GABAAR) antagonists, with implications in immunomodulatory effects. These studies focus on the structural determinants essential for GABAAR inhibition and their potential peripheral applications (Bavo et al., 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,8-diazaspiro[5.5]undecan-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c12-8-2-4-9(7-11-8)3-1-5-10-6-9;/h10H,1-7H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBCHDUYRAWXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)NC2)CNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.